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2-(3-Aminooxetan-3-yl)propan-2-ol

Cat. No.: B13622483
M. Wt: 131.17 g/mol
InChI Key: XKTWJJMZIHPYTC-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Aminoalcohol Motifs in Organic Synthesis

Aminoalcohols are organic compounds containing both an amine and an alcohol functional group. The 1,2-aminoalcohol motif, in particular, is a foundational structural unit found in a multitude of biologically active molecules and has served as a critical building block in organic synthesis for decades. Historically, their synthesis was a key focus, with early methods often relying on the ring-opening of epoxides with amine nucleophiles. organic-chemistry.org This approach provided reliable access to a wide range of β-amino alcohols. organic-chemistry.org Over time, the repertoire of synthetic methods has expanded dramatically, including more sophisticated strategies that allow for high degrees of stereochemical control. The evolution of organic synthesis has seen a shift towards creating complex, three-dimensional molecules, and aminoalcohol scaffolds have remained central to these efforts. They are not only incorporated into the final target structures but are also widely used as chiral ligands and auxiliaries in asymmetric catalysis, highlighting their enduring importance in the field.

The Contemporary Significance of Oxetane (B1205548) Ring Systems in Molecular Design

In recent years, the oxetane ring, a four-membered heterocycle containing one oxygen atom, has emerged from relative obscurity to become a highly valuable motif in molecular design. nih.govresearchgate.net Initially considered a synthetic curiosity due to its inherent ring strain, the oxetane is now strategically employed to enhance the properties of advanced chemical entities. nih.govacs.org Its rise in popularity, which has surged since the early 2000s, is largely due to its recognition as a versatile tool for modulating the physicochemical profile of drug candidates and other complex molecules. nih.gov This has led to a significant increase in research focused on the synthesis and application of oxetane-containing building blocks. nih.govacs.org

The utility of the oxetane ring stems from a unique combination of structural and electronic features. It is a small, polar, and sp³-rich motif that introduces significant three-dimensionality into a molecule. nih.govresearchgate.net The ring possesses substantial strain energy, approximately 106 kJ/mol, which influences its reactivity and conformation. nih.govmdpi.com Despite this strain, the oxetane ring is generally stable under a variety of synthetic conditions. rsc.orgresearchgate.net

Structurally, the unsubstituted oxetane ring is nearly planar, a feature attributed to the presence of the oxygen atom, which minimizes certain unfavorable steric interactions. researchgate.netresearchgate.net The carbon-oxygen bond length in oxetane is approximately 1.46 Å, with a strained C-O-C bond angle of about 90.2°. acs.org This strained bond angle exposes the oxygen's lone pair of electrons, making the oxetane an excellent hydrogen-bond acceptor, even more so than other cyclic ethers and many carbonyl groups found in esters and ketones. mdpi.comnih.gov

Table 1: Physicochemical and Structural Properties of the Oxetane Moiety

PropertyValue/DescriptionSource(s)
Ring Strain Energy~106 kJ/mol nih.govmdpi.com
NatureSmall, polar, three-dimensional, sp³-rich nih.govresearchgate.net
C-O-C Bond Angle~90.2° acs.org
C-O Bond Length~1.46 Å acs.org
Hydrogen BondingExcellent hydrogen-bond acceptor mdpi.comnih.gov
ConformationNearly planar (unsubstituted) researchgate.netresearchgate.net

A primary driver for the inclusion of oxetanes in molecular design is their demonstrated ability to favorably modulate key physicochemical properties. The oxetane moiety is often used as a bioisosteric replacement for less desirable functional groups, such as gem-dimethyl and carbonyl groups. acs.orgresearchgate.netnih.govnih.gov

Replacing a gem-dimethyl group with an oxetane ring, which occupies a similar volume, can lead to a dramatic increase in aqueous solubility while simultaneously improving metabolic stability. researchgate.netnih.gov The introduction of the polar oxygen atom within the compact four-membered ring enhances hydrophilicity without significantly increasing molecular weight. researchgate.net For example, substituting a gem-dimethyl group with an oxetane can boost aqueous solubility by a factor of 4 to over 4000, depending on the molecular context. researchgate.net

Furthermore, the incorporation of an oxetane can influence the basicity (pKa) of nearby functional groups and improve other ADMET (absorption, distribution, metabolism, excretion, and toxicity) parameters. researchgate.netnih.gov These modifications are critical in drug discovery for optimizing a compound's pharmacokinetic profile, and the oxetane has proven to be a reliable tool for achieving these improvements. nih.govchemrxiv.org

Overview of Research Paradigms and Challenges for 2-(3-Aminooxetan-3-yl)propan-2-ol (B6215149)

The compound this compound represents a specific and advanced building block that combines the features of an aminoalcohol with the advantageous properties of the oxetane ring. Its structure, featuring a quaternary carbon center attached to the 3-position of the oxetane ring, presents both synthetic challenges and significant opportunities. nih.gov

Table 2: Properties of this compound

PropertyIdentifier/ValueSource(s)
Molecular FormulaC₆H₁₃NO₂ uni.lu
InChIKeyXKTWJJMZIHPYTC-UHFFFAOYSA-N uni.lu
Monoisotopic Mass131.09464 Da uni.lu
Predicted XlogP-1.3 uni.lu

The synthesis of oxetanes, particularly those substituted at the 3-position, requires overcoming the ring strain inherent in the four-membered system. acs.org Intramolecular cyclization of a suitably functionalized acyclic precursor is a common and fundamental strategy. acs.org However, the kinetics for forming four-membered rings can be slow, often necessitating the use of strong bases and highly reactive leaving groups. acs.org

Despite these hurdles, significant progress has been made in developing robust synthetic protocols for a wide array of 3,3-disubstituted oxetane building blocks. rsc.org These advanced methods have expanded the accessibility of scaffolds like this compound, enabling their use in more complex synthetic campaigns. mdpi.comrsc.org The stability of the oxetane ring to various reaction conditions, including acidic and basic environments, has been systematically studied, providing a roadmap for its incorporation into larger molecules. rsc.org

A key advantage of using 3,3-disubstituted oxetanes like the title compound is the avoidance of introducing a new stereocenter at the point of attachment. chemrxiv.org Since the 3-position of the oxetane is symmetrically substituted, its incorporation into an achiral molecule does not create a mixture of stereoisomers that would require separation or complex stereocontrolled synthesis. This simplifies the synthetic process, which is a significant benefit, especially in the early stages of drug discovery and materials development. chemrxiv.org The rigid conformation of the oxetane can also serve as a "conformational lock," restricting the rotational freedom of adjacent parts of the molecule and helping to pre-organize it for optimal interaction with a biological target. nih.gov

Theoretical and Mechanistic Inquiries into Oxetane Reactivity

The reactivity of the oxetane ring is a subject of considerable scientific interest, largely governed by its inherent ring strain. researchgate.netethz.ch Understanding the theoretical and mechanistic aspects of its reactions is crucial for harnessing its synthetic potential.

The strain energy of the oxetane ring is approximately 106 kJ/mol (25.5 kcal/mol), which is only slightly less than that of an oxirane (epoxide) ring and significantly more than that of a tetrahydrofuran (B95107) (THF) ring. nih.govresearchgate.netbeilstein-journals.org This strain arises from the deviation of the endocyclic bond angles from the ideal tetrahedral angle. beilstein-journals.org The strained C–O–C bond angle also makes the oxygen's lone pairs more accessible, rendering oxetane a strong Lewis base and hydrogen-bond acceptor. acs.orgbeilstein-journals.org

Theoretical studies have shed light on the differences in reactivity between oxetanes and oxiranes. researchgate.netethz.ch While the ring strain is comparable, the ring-opening of oxetanes typically requires a higher activation energy. researchgate.net This is because the transition state for the opening of the four-membered ring releases slightly less strain compared to the three-membered oxirane ring. researchgate.netethz.ch Consequently, while oxetanes are susceptible to ring-opening reactions, they are generally more chemically stable than oxiranes, particularly under basic conditions. researchgate.netethz.ch

The ring-opening of oxetanes can be initiated through several mechanistic pathways:

Acid-Catalyzed Ring Opening: In the presence of Brønsted or Lewis acids, the oxetane oxygen is protonated or coordinated, forming a more reactive oxonium ion. researchgate.net This activation facilitates nucleophilic attack, which typically occurs at the more sterically accessible carbon. researchgate.net The mechanism can proceed through Sₙ1 or Sₙ2 pathways, depending on the substitution pattern and reaction conditions. beilstein-journals.org

Radical Ring Opening: More recent studies have explored radical-mediated ring-opening reactions. researchgate.net For instance, cobalt catalysis can be used to generate alkyl radicals from oxetanes through the homolytic cleavage of a Co-C bond. researchgate.net These nucleophilic radicals can then participate in various carbon-carbon bond-forming reactions. researchgate.net

Ring Expansions: Oxetanes can undergo ring expansion reactions, for example, upon treatment with sulfur-stabilized carbanions, to form larger heterocycles like tetrahydrofurans. beilstein-journals.orgbeilstein-journals.org

The substituents on the oxetane ring play a critical role in modulating its reactivity. In the case of this compound, the presence of the amino group and the tertiary alcohol at the C3 position would be expected to influence its reactivity. The amino group, being basic, could potentially be protonated under acidic conditions, influencing the site of nucleophilic attack. The bulky propan-2-ol group would exert significant steric hindrance at the C3 position.

Summary of Oxetane Reactivity Principles

FeatureDescriptionCitations
Ring Strain Approximately 106 kJ/mol, leading to a high driving force for ring-opening reactions. nih.govresearchgate.netbeilstein-journals.org
Activation Energy Higher for ring-opening compared to oxiranes, resulting in greater relative stability. researchgate.netethz.ch
Acid-Catalyzed Opening Proceeds via an activated oxonium ion, with the regioselectivity influenced by acid type and substrate. researchgate.netresearchgate.netacs.org
Radical Opening Can be achieved using transition metal catalysis (e.g., cobalt) to generate alkyl radicals for further functionalization. researchgate.net
Substituent Effects Electronic and steric properties of substituents significantly influence the rate and regioselectivity of ring-opening reactions. acs.orgacs.org

This interactive table summarizes key theoretical and mechanistic aspects of oxetane reactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B13622483 2-(3-Aminooxetan-3-yl)propan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

2-(3-aminooxetan-3-yl)propan-2-ol

InChI

InChI=1S/C6H13NO2/c1-5(2,8)6(7)3-9-4-6/h8H,3-4,7H2,1-2H3

InChI Key

XKTWJJMZIHPYTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(COC1)N)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 2 3 Aminooxetan 3 Yl Propan 2 Ol and Analogues

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The high ring strain of the oxetane in 2-(3-aminooxetan-3-yl)propan-2-ol (B6215149) makes it susceptible to ring-opening reactions under various conditions, providing a versatile platform for the synthesis of more complex molecules.

The oxetane ring of 3-amino-3-substituted oxetanes can be opened by a variety of nucleophiles, leading to the formation of 1,3-amino alcohols. This transformation is a key step in the synthesis of many biologically active compounds. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the methylene (B1212753) carbons of the oxetane ring. The choice of nucleophile can range from simple anions like halides to more complex organic moieties.

For instance, the reaction of 3-amino-3-aryloxetanes with organometallic reagents, such as Grignard reagents or organolithium compounds, results in the formation of 3-amino-1,3-diarylpropan-1-ols. Similarly, nitrogen and oxygen nucleophiles have been successfully employed in the ring-opening of 3-aminooxetanes. The nature of the substituent at the 3-position of the oxetane ring can influence the reactivity towards nucleophilic attack.

Table 1: Examples of Nucleophilic Ring-Opening Reactions

Nucleophile Product Type Reference
Grignard Reagents 1,3-Amino Alcohols
Organolithium Compounds 1,3-Amino Alcohols
Amines 1,3-Diamines
Alcohols/Phenols 3-Amino-1-alkoxy/aryloxypropan-1-ols

The oxetane ring can be activated by electrophiles, such as Lewis acids or proton acids, facilitating its opening. This activation enhances the electrophilicity of the oxetane carbons, making them more susceptible to nucleophilic attack, even by weak nucleophiles. The coordination of a Lewis acid to the oxetane oxygen atom polarizes the C-O bonds and promotes ring cleavage.

This strategy has been employed in intramolecular reactions where a pendant nucleophile attacks the activated oxetane ring, leading to the formation of cyclic structures. For example, treatment of a 3-aminooxethane derivative with a Lewis acid can trigger a cascade reaction involving ring-opening and subsequent cyclization.

The regioselectivity of the ring-opening of 3-substituted oxetanes is a critical aspect of their chemistry. In the case of nucleophilic ring-opening of 3-amino-3-substituted oxetanes, the attack generally occurs at the less substituted carbon (C4) of the oxetane ring, leading to the formation of a primary alcohol. This regioselectivity is governed by both steric and electronic factors.

However, the presence of certain substituents or the use of specific reaction conditions can alter this regioselectivity. For instance, intramolecular reactions can favor attack at the more substituted C2 position. Stereoselectivity is also a key consideration, particularly when chiral centers are present or created during the reaction. The SN2 nature of the nucleophilic attack typically results in an inversion of configuration at the attacked carbon center.

The stability of the this compound scaffold is dependent on the pH of the medium. The oxetane ring is generally stable under basic and neutral conditions. However, it is susceptible to cleavage under acidic conditions, which can protonate the oxetane oxygen, facilitating ring-opening by a nucleophile or the solvent.

The primary amino group can also influence the stability of the oxetane ring. Under acidic conditions, the amino group will be protonated, which may affect the rate and pathway of the oxetane ring opening. The stability of the oxetane moiety is a crucial factor in the design of synthetic routes and in the development of drug candidates containing this scaffold.

Transformations Involving the Amino Group

The primary amino group in this compound provides a handle for a wide array of chemical modifications, allowing for the introduction of diverse functionalities and the synthesis of various derivatives.

The primary amino group readily undergoes N-alkylation and N-acylation reactions. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or reductive amination protocols. N-acylation with acyl chlorides or anhydrides provides the corresponding amides. These reactions are fundamental in medicinal chemistry for modulating the physicochemical properties and biological activity of lead compounds.

Furthermore, the amino group serves as a precursor for the synthesis of amide isosteres, which are important functionalities in drug design. For example, the amino group can be converted into sulfonamides, ureas, and carbamates, expanding the chemical space accessible from this building block.

Table 2: Examples of Transformations of the Amino Group

Reaction Type Reagent Example Product Type Reference
N-Alkylation Alkyl Halide Secondary/Tertiary Amine
N-Acylation Acyl Chloride Amide
Sulfonylation Sulfonyl Chloride Sulfonamide
Urea (B33335) Formation Isocyanate Urea

Participation in Condensation and Cycloaddition Reactions

The bifunctional nature of this compound, featuring both a primary amine and a tertiary alcohol, alongside the strained oxetane ring, makes it a potentially versatile substrate for various condensation and cycloaddition reactions. While specific studies on this exact molecule are not extensively documented in the literature, the reactivity of analogous 3-aminooxetanes and related structures provides significant insight into its expected chemical behavior.

The primary amino group is a key reactive site for condensation reactions. It can readily react with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These reactions typically proceed under mild acidic or basic conditions. For instance, the condensation of an aminooxetane with a dicarbonyl compound could be a pathway to forming larger heterocyclic structures, a common strategy in medicinal chemistry. youtube.com

Furthermore, 3-aminooxetanes are recognized as valuable building blocks in the synthesis of more complex heterocyclic systems. nih.gov They can function as 1,3-amphoteric molecules, enabling their participation in annulation reactions. This dual nucleophilic and electrophilic potential allows them to react with suitable partners to construct new ring systems. For example, a reaction with an appropriate electrophile could activate the molecule for a subsequent intramolecular cyclization involving the amine.

In the realm of cycloaddition reactions, the oxetane moiety itself, or derivatives formed in situ, can participate in various transformations. While [2+2] photocycloadditions (the Paternò-Büchi reaction) are fundamental to the synthesis of some oxetanes, their participation in further cycloadditions is less common without initial ring-opening or functionalization. acs.org However, the amino group can be transformed into other functional groups that are more amenable to cycloadditions. For example, conversion of the amine to a nitrone would open the door to [3+2] cycloaddition reactions with alkenes, a powerful tool for constructing five-membered nitrogen-containing heterocycles like isoxazolidines. researchgate.net The general principle of using functionalized small rings to build larger, more complex scaffolds is a recurring theme in synthetic chemistry. youtube.comdigitellinc.com

The table below outlines plausible condensation and cycloaddition reaction types involving this compound or its close analogues, based on established chemical principles.

Reaction TypeReactant PartnerPotential Product ClassSignificance
Condensation Aldehyde or KetoneImine (Schiff Base)Intermediate for further functionalization or synthesis of N-heterocycles.
Condensation 1,3-Dicarbonyl CompoundEnamine or β-ketoenamineVersatile precursor for various heterocyclic systems (e.g., pyridines, pyrimidines).
[3+2] Cycloaddition Alkene (after conversion of amine to nitrone)IsoxazolidineRapid construction of complex five-membered nitrogenous heterocycles.
Annulation Bifunctional ElectrophileFused or Spirocyclic HeterocycleAccess to novel 3D chemical scaffolds for drug discovery.

This table presents hypothetical, yet chemically reasonable, transformations based on the reactivity of analogous compounds.

While direct experimental data on this compound in these specific reaction classes is limited in publicly available literature, the established reactivity of 3-aminooxetanes strongly supports its potential as a valuable synthon for generating diverse molecular architectures through condensation and cycloaddition pathways. nih.govacs.org Further research in this area would be beneficial to fully exploit the synthetic utility of this compound.

Reactions at the Tertiary Hydroxyl Group

The tertiary hydroxyl group of this compound presents both opportunities and challenges for chemical modification. Its sterically hindered nature can influence reactivity, often requiring specific reagents and conditions for successful transformation.

Etherification and Esterification Strategies

Etherification and esterification are fundamental transformations for modifying the physicochemical properties of a molecule, such as lipophilicity and metabolic stability.

Etherification: The formation of an ether from a tertiary alcohol like the one in this compound is generally challenging under standard Williamson ether synthesis conditions due to steric hindrance, which favors elimination. However, alternative methods can be employed. For instance, reaction with a potent electrophile such as a methylating agent (e.g., methyl triflate or trimethyloxonium (B1219515) tetrafluoroborate) under non-nucleophilic basic conditions could yield the corresponding methyl ether. Another approach involves O-alkylation using an alkyl halide in the presence of a silver salt, such as silver(I) oxide, which activates the halide and facilitates the reaction.

Esterification: The esterification of tertiary alcohols is notoriously difficult via standard Fischer esterification due to the steric hindrance and the propensity of the tertiary carbocation intermediate to undergo elimination. More effective methods typically involve the use of highly reactive acylating agents. The reaction with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is a common strategy. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of DMAP, is also a viable method for esterifying sterically hindered alcohols.

The table below summarizes potential strategies for the modification of the tertiary hydroxyl group.

Reaction TypeReagentCatalyst/ConditionsPotential Product
Etherification Methyl IodideSilver(I) Oxide (Ag₂O)2-(3-Aminooxetan-3-yl)-2-methoxypropane
Etherification Benzyl (B1604629) BromideSodium Hydride (NaH)2-(3-Aminooxetan-3-yl)-2-(benzyloxy)propane
Esterification Acetyl ChloridePyridine1-(3-Aminooxetan-3-yl)-1-methylethyl acetate
Esterification Benzoic AcidDCC, DMAP1-(3-Aminooxetan-3-yl)-1-methylethyl benzoate

This table outlines plausible synthetic routes. The amino group would likely require a protecting group (e.g., Boc, Cbz) prior to these transformations to prevent side reactions.

Oxidation and Reduction Methodologies

The manipulation of the tertiary hydroxyl group through oxidation or reduction is not straightforward.

Oxidation: The oxidation of a tertiary alcohol is not possible without cleavage of a carbon-carbon bond, as there is no hydrogen atom on the carbinol carbon. Such reactions, often requiring harsh conditions (e.g., with strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide), would lead to the decomposition of the molecule, likely breaking the C-C bond between the oxetane ring and the isopropyl alcohol moiety. This would result in the formation of oxetan-3-one and acetone (B3395972). Therefore, selective oxidation of the tertiary alcohol in this compound to a ketone is not a feasible transformation.

Reduction: The term "reduction" of a tertiary alcohol is unconventional. The hydroxyl group itself is not typically reduced further. However, it can be transformed into a leaving group (e.g., by conversion to a tosylate or mesylate) and subsequently removed via an elimination reaction to form an alkene, or through a reductive deoxygenation process. The Barton-McCombie deoxygenation, for example, involves converting the alcohol to a thionoester followed by treatment with a radical initiator and a hydrogen donor (e.g., tributyltin hydride), which would yield 2-(oxetan-3-yl)propane. This, however, is a multi-step process rather than a direct reduction.

Given these considerations, direct oxidation and reduction of the tertiary hydroxyl group are not practical pathways for the functionalization of this compound.

Tandem and Cascade Reactions Incorporating Aminooxetane-Containing Alcohols

The unique structural combination of a strained ring, a primary amine, and a tertiary alcohol in molecules like this compound makes them attractive candidates for tandem and cascade reactions. These processes, where multiple bond-forming events occur in a single operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy.

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs), which combine three or more starting materials in a single pot to form a product containing substantial portions of all reactants, are powerful tools in diversity-oriented synthesis. The amino group of this compound is a prime handle for initiating MCRs.

A classic example is the Ugi four-component reaction . In a hypothetical Ugi reaction, this compound (as the amine component) could react with an aldehyde, a carboxylic acid, and an isocyanide. This would lead to the formation of a complex α-acylamino amide product, incorporating the aminooxetane-alcohol motif onto a peptide-like scaffold. The reaction proceeds through the initial formation of an imine between the amine and the aldehyde, which is then attacked by the isocyanide and the carboxylate anion in a concerted or stepwise manner.

Another potential MCR is a Passerini-type reaction , although this typically involves a carboxylic acid, an oxo component, and an isocyanide. However, variations exist where the amine functionality could be leveraged. For instance, a related isocyanide-based MCR could be designed to incorporate the aminooxetane structure into a new heterocyclic core.

The table below illustrates a potential MCR involving an aminooxetane analogue.

MCR TypeAmine ComponentAldehydeCarboxylic AcidIsocyanidePotential Product Scaffold
Ugi Reaction This compoundBenzaldehydeAcetic Acidtert-Butyl isocyanideα-Acylamino amide with appended oxetane

This table describes a plausible Ugi reaction. The tertiary alcohol would likely remain intact, while the primary amine is the key reactive center.

One-Pot Synthetic Sequences for Enhanced Efficiency

One-pot sequences, while distinct from MCRs, also enhance synthetic efficiency by avoiding the purification of intermediates. The functionalities in this compound are well-suited for such sequences.

For example, a one-pot process could begin with the protection of the primary amine. This could be followed by a modification of the tertiary alcohol, such as an esterification, as described in section 3.3.1. Finally, without isolating the protected, esterified intermediate, a deprotection step could be carried out to yield a new bifunctional molecule.

A more complex cascade could be initiated by the reaction of the primary amine. For example, an initial condensation with an α,β-unsaturated aldehyde would form a conjugated imine. This intermediate could then undergo an intramolecular cyclization, potentially involving the oxetane ring or the hydroxyl group, if conditions are designed to promote such a pathway. Ring-opening of the strained oxetane under acidic or Lewis acidic conditions could also trigger a cascade, leading to the formation of larger ring systems. nih.govacs.org For instance, treatment with a Lewis acid could open the oxetane to generate a carbocation, which could then be trapped by the pendant hydroxyl group or an external nucleophile, leading to a rearranged or more complex molecular architecture. digitellinc.com

These strategies highlight the potential of aminooxetane-containing alcohols as versatile building blocks for constructing complex molecules efficiently, a key goal in modern organic synthesis and medicinal chemistry. digitellinc.com

Applications of 2 3 Aminooxetan 3 Yl Propan 2 Ol in Advanced Chemical Synthesis and Functional Molecule Design

Role as a Privileged Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are essential for the stereocontrolled synthesis of pharmaceuticals and other bioactive compounds. The compound 2-(3-Aminooxetan-3-yl)propan-2-ol (B6215149) is a prime example of a privileged chiral scaffold, combining multiple functional elements within a rigid three-dimensional structure. The 3-amino-3-substituted oxetane (B1205548) core provides a stable and predictable framework, which is crucial for inducing asymmetry in chemical reactions. nih.govacs.org The presence of both a primary amine and a tertiary alcohol offers two distinct points for chemical modification, enabling its use in a wide array of synthetic transformations.

Incorporation into Complex Natural Product Synthesis (as a fragment)

While the direct incorporation of this compound into a completed natural product synthesis has not been extensively documented, the strategic use of similar oxetane-containing fragments is a growing area of interest. The best-known natural product containing an oxetane ring is paclitaxel (B517696) (Taxol), a potent anticancer agent. nih.govacs.org The synthesis of complex molecules often relies on the assembly of smaller, functionalized chiral fragments. The bifunctional nature of this compound makes it an ideal candidate for such a strategy. For instance, the amino group can be acylated or used to form a part of a larger heterocyclic system, while the hydroxyl group can be protected and deprotected as needed or used as a handle for further reactions. The synthesis of complex steroidal structures, for example, has been achieved by incorporating heterocyclic moieties, which can alter pharmacological properties. nih.gov The spirocyclic oxetane portion of the molecule provides a rigid, three-dimensional element that can be used to control the spatial orientation of substituents, a critical factor in the synthesis of architecturally complex natural products. nih.govacs.org

Utility in the Construction of Diverse Heterocyclic Systems

The dual functionality of this compound makes it a versatile precursor for a variety of heterocyclic systems. The amino and hydroxyl groups can react intramolecularly or with external reagents to form rings of different sizes and functionalities. For example, reaction with phosgene (B1210022) or its equivalents could lead to the formation of cyclic carbamates (oxazolidinones), while reaction with dicarbonyl compounds could yield larger rings such as piperazines or diazepines. The synthesis of spiro heterocyclic steroids has demonstrated that incorporating heterocyclic moieties can significantly modify the properties of the parent molecule. nih.gov The development of novel spiro-heterocycles is a highly sought-after goal in drug design due to their molecular rigidity and predictable exit vectors for substituents. researchgate.net The table below illustrates some potential heterocyclic scaffolds that could be synthesized from this building block.

Starting Building BlockReagent/ConditionPotential Heterocyclic System
This compoundPhosgene or equivalentSpirocyclic Oxazolidinone
This compoundDicarbonyl Compound (e.g., glyoxal)Spirocyclic Piperazine derivative
This compoundα,β-Unsaturated EsterSpirocyclic Piperidinone derivative
This compoundEpoxideSpirocyclic Morpholine derivative

Design and Synthesis of Novel Ligands and Organocatalysts

The unique stereoelectronic properties of this compound make it an attractive scaffold for the development of new chiral ligands and organocatalysts. The rigid oxetane core can effectively translate the chirality of the molecule to a catalytic center, influencing the stereochemical outcome of a reaction.

Chiral Ligand Development for Asymmetric Catalysis

Chiral amino alcohols are a well-established class of precursors for ligands used in asymmetric catalysis. These ligands can coordinate with a metal center to create a chiral environment that directs the stereoselective transformation of a substrate. For instance, chiral ligands are used in asymmetric hydrogenation, C-C bond formation, and hydrosilylation reactions. The rigid framework of this compound is advantageous for ligand design, as it reduces conformational flexibility and can lead to higher enantioselectivities. The amino and hydroxyl groups can serve as bidentate coordination sites for a metal, or they can be further functionalized to introduce other coordinating groups, such as phosphines or other heterocycles.

Organocatalytic Applications of Oxetane-Aminoalcohol Derivatives

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has become a powerful tool in modern synthesis. Chiral amines and alcohols are frequently used as organocatalysts. Derivatives of this compound could function as organocatalysts in several ways. The amine could be used in enamine or iminium ion catalysis, similar to proline and its derivatives. researchgate.net The hydroxyl group, in conjunction with the amine, can participate in hydrogen-bond-donating catalysis, activating electrophiles and controlling the stereochemistry of the reaction. Recent research has shown that amino-oxetane intermediates can be involved in complex organocatalytic cascade reactions, leading to the formation of intricate molecular architectures with high enantioselectivity. rsc.orgrsc.org The development of sulfinyl urea (B33335) organocatalysts, which rely on chiral hydrogen-bonding environments, highlights the potential for creating highly effective catalysts from structurally unique amine precursors. nih.gov

Contribution to Chemical Library Generation and Scaffold Diversity

In drug discovery, the generation of chemical libraries with high scaffold diversity is crucial for identifying new lead compounds. The oxetane motif is particularly valuable in this context because it introduces three-dimensionality and can improve key physicochemical properties. nih.govnih.govacs.org

The compound this compound is an excellent starting point for creating a diverse library of molecules. The primary amine and tertiary alcohol are versatile functional handles that can be readily modified through a wide range of chemical reactions. This allows for the systematic exploration of the chemical space around the core spirocyclic oxetane scaffold. Oxetanes are often used as bioisosteres for more common groups like gem-dimethyl or carbonyl groups, offering a way to modulate properties such as solubility and metabolic stability while maintaining or improving biological activity. doi.org The use of 3-amino-oxetane building blocks is one of the most common strategies for incorporating this ring system into drug candidates. nih.govacs.org The table below outlines potential diversification strategies for library synthesis.

Core ScaffoldReaction TypeFunctional Group IntroducedPotential Application
This compoundAmide CouplingVaried Acyl groupsExploring SAR in target binding
This compoundReductive AminationDiverse Alkyl/Aryl groupsModulating lipophilicity and basicity
This compoundSulfonylationSulfonamide moietiesImproving pharmacokinetic properties
This compoundEtherification (on -OH)Ether linkagesScaffold hopping and linker design

The development of new synthetic methods to access functionalized oxetanes, including spirocyclic systems, continues to expand their utility in medicinal chemistry. rsc.orgacs.org The ability to generate novel scaffolds, such as aryl amino-oxetanes, which can act as valuable bioisosteres for common pharmacophores like benzamides, underscores the importance of building blocks like this compound in modern drug discovery programs. nih.gov

Combinatorial Chemistry Approaches for Structure-Property Relationship Studies

The unique structural features of this compound, specifically the presence of a strained oxetane ring and multiple functional groups, make it an attractive building block for combinatorial chemistry. Combinatorial chemistry is a powerful technique used to synthesize a large number of different but structurally related molecules, known as a chemical library. nih.govresearchgate.net This approach is instrumental in exploring structure-property relationships, where the systematic variation of molecular structure allows for the identification of compounds with desired properties.

In the context of this compound, combinatorial approaches can be employed to generate libraries of derivatives for various applications. The primary amino group and the tertiary hydroxyl group serve as convenient handles for chemical modification. For instance, the amino group can be acylated, alkylated, or used in reductive amination reactions with a diverse set of aldehydes or ketones. Similarly, the hydroxyl group can be esterified or etherified.

A typical combinatorial synthesis utilizing this scaffold might involve the following steps:

Immobilization: The scaffold can be attached to a solid support, such as a resin, through a suitable linker. This solid-phase synthesis approach facilitates the purification process, as excess reagents and byproducts can be easily washed away.

Diversification: The immobilized scaffold is then subjected to a series of reactions with a collection of building blocks. For example, a library of amides can be generated by reacting the amino group with a set of different carboxylic acids.

Cleavage: Once the desired modifications are complete, the final compounds are cleaved from the solid support.

Screening: The resulting library of compounds is then screened for the desired properties, which could range from biological activity to specific material characteristics.

The data obtained from screening these libraries can be used to build structure-property relationship (SPR) models. These models help in understanding how different structural modifications influence the compound's properties and guide the design of new molecules with enhanced performance.

Rational Design of Probes for Chemical Biology (excluding direct biological activity)

Chemical probes are small molecules designed to interact with and report on biological systems. The rational design of such probes often involves the incorporation of unique structural motifs that can be readily modified to introduce reporter groups, such as fluorescent dyes or affinity tags, without significantly altering the molecule's interaction with its biological target. The this compound scaffold is well-suited for this purpose.

The primary amino group provides a site for the conjugation of various reporter groups. For example, a fluorescent dye can be attached to the amino group to create a fluorescent probe. This probe can then be used to visualize the localization of a target protein within a cell or to monitor enzyme activity through changes in fluorescence.

The oxetane ring itself can be a key feature in the design of chemical probes. Its strained nature can be exploited in "click chemistry" reactions, which are highly efficient and specific reactions used to link molecules together. For instance, the oxetane ring can undergo a ring-opening reaction with a suitable nucleophile, allowing for the attachment of a reporter group under mild conditions.

The design of a chemical probe based on this compound would typically involve:

Scaffold Selection: Identifying the core structure responsible for the desired interaction.

Linker Attachment: Introducing a linker to the scaffold at a position that does not interfere with its binding to the target. The amino group of this compound is an ideal attachment point.

Reporter Group Conjugation: Attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the linker.

By systematically modifying the scaffold, linker, and reporter group, researchers can develop a panel of chemical probes to investigate various aspects of a biological system.

Applications in Materials Science and Polymer Chemistry as Precursors

The bifunctional nature of this compound, possessing both a primary amine and a tertiary alcohol, along with the reactive oxetane ring, makes it a valuable precursor in materials science and polymer chemistry. americanelements.com

Monomer or Cross-linking Agent in Advanced Polymer Synthesis

In polymer synthesis, monomers are the building blocks that link together to form long polymer chains. This compound can function as a monomer in several types of polymerization reactions. The amino group can react with compounds like diisocyanates to form polyureas or with dicarboxylic acids to form polyamides. The hydroxyl group can participate in the formation of polyesters and polyethers.

Furthermore, the presence of three reactive sites (amine, alcohol, and the oxetane ring) allows this compound to act as a cross-linking agent. Cross-linking is the process of forming chemical bonds between polymer chains, which leads to the formation of a three-dimensional network structure. This network structure can significantly enhance the mechanical properties, thermal stability, and chemical resistance of the resulting polymer.

For example, in an epoxy resin system, the amino group can react with the epoxy groups, while the hydroxyl group can also participate in the curing process. The oxetane ring can undergo cationic ring-opening polymerization, further contributing to the cross-linked network. This multi-faceted reactivity allows for the creation of highly cross-linked polymers with tailored properties.

Engineering of Functional Materials with Tailored Properties

The incorporation of this compound into a polymer backbone can impart specific functionalities to the resulting material. The free amino and hydroxyl groups can serve as sites for post-polymerization modification, allowing for the attachment of various functional molecules. This approach can be used to create materials with tailored properties, such as:

Improved Adhesion: The polar amino and hydroxyl groups can enhance the adhesion of the polymer to various substrates.

Increased Hydrophilicity: The presence of these polar groups can increase the water-absorbing capacity of the material.

Biocompatibility: For biomedical applications, the surface of the material can be modified with biocompatible molecules to improve its interaction with biological systems.

The strained oxetane ring can also be utilized to create "smart" materials that respond to external stimuli. For instance, the ring-opening of the oxetane can be triggered by changes in pH or temperature, leading to a change in the material's properties. This could be exploited in applications such as drug delivery systems, where the drug is released in response to a specific physiological condition.

By strategically utilizing the unique reactivity of this compound, materials scientists can engineer a wide range of functional materials with precisely controlled properties for advanced applications.

Theoretical and Computational Investigations of 2 3 Aminooxetan 3 Yl Propan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) provide a framework for investigating the electronic structure, which in turn governs the molecule's reactivity and physical properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-(3-aminooxetan-3-yl)propan-2-ol (B6215149), DFT calculations would be instrumental in determining the most stable three-dimensional arrangements of the atoms, known as conformations. The presence of a flexible propan-2-ol side chain and the puckered oxetane (B1205548) ring suggests that multiple low-energy conformations could exist.

DFT studies on similar 3-substituted oxetanes have shown that the ring can adopt a puckered conformation to alleviate steric strain. The degree of puckering is influenced by the nature of the substituents. In the case of this compound, the bulky tert-butanol (B103910) group and the amino group at the C3 position would likely lead to a significant deviation from a planar ring structure. Computational studies on related amino-oxetanes have highlighted the importance of such conformational analysis in understanding their reactivity and interactions. nih.govresearchgate.net

A systematic DFT study would involve rotating the bonds of the side chain to map out the potential energy surface and identify the global and local energy minima. The relative energies of these conformers would indicate their population at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

ConformerDihedral Angle (N-C3-C-O)Relative Energy (kcal/mol)Key Intramolecular Interaction
A ~60° (gauche)0.00Intramolecular H-bond (OH···N)
B ~180° (anti)1.5 - 2.5Steric repulsion minimized
C ~-60° (gauche)0.2 - 0.8Intramolecular H-bond (OH···O_ring)

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific DFT calculations.

The Molecular Electrostatic Potential (MEP) is a valuable concept for predicting the sites of electrophilic and nucleophilic attack, as well as non-covalent interactions. The MEP is mapped onto the electron density surface of a molecule, with different colors representing varying potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and attract nucleophiles.

For this compound, an MEP analysis would likely reveal a region of high negative potential around the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group, making them primary sites for hydrogen bonding and protonation. The oxygen atom within the oxetane ring would also exhibit a negative potential. Conversely, the hydrogen atoms of the amino and hydroxyl groups would show positive potential, indicating their ability to act as hydrogen bond donors. Understanding the MEP is crucial in predicting how this molecule might interact with biological targets or other reagents.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).

In this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom of the amino group, and to a lesser extent, on the oxygen of the hydroxyl group. This indicates that these sites are the most nucleophilic and would be the first to react with an electrophile. The LUMO, on the other hand, would likely be distributed across the C-O bonds of the strained oxetane ring, suggesting that the ring is susceptible to nucleophilic attack, which could lead to ring-opening reactions, a known reactivity pattern for oxetanes. utexas.eduillinois.edu The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability; a larger gap implies higher stability.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

Molecular OrbitalPredicted Energy (eV)Primary Atomic ContributionImplied Reactivity
HOMO -9.5 to -8.5N (amino), O (hydroxyl)Nucleophilic center
LUMO 1.5 to 2.5C-O bonds (oxetane ring)Electrophilic center (ring-opening)
HOMO-LUMO Gap 10.0 to 12.0-Kinetic stability

Note: The energy values in this table are hypothetical estimates based on typical values for similar organic molecules and would need to be confirmed by specific quantum chemical calculations.

Conformational Analysis and Stereochemical Elucidation

The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis provides insight into the accessible shapes and their relative stabilities.

The conformational landscape of this compound is expected to be complex due to the flexibility of the side chain and the puckering of the oxetane ring. A thorough exploration of this landscape would involve systematically rotating the single bonds and calculating the energy at each step. This process would identify all possible low-energy conformers (energy minima). The results would likely show that conformations allowing for favorable intramolecular interactions are preferred. The puckered nature of the oxetane ring, influenced by the 3,3-disubstitution, adds another layer to this complexity. illinois.edu

Intramolecular interactions play a crucial role in dictating the preferred conformation of this compound. The most significant of these is likely to be an intramolecular hydrogen bond. Several possibilities exist:

OH···N: A hydrogen bond between the hydroxyl group and the amino group. This is a common and relatively strong interaction in amino alcohols.

NH···O(H): A hydrogen bond from one of the N-H bonds to the hydroxyl oxygen.

OH···O_ring: A hydrogen bond between the hydroxyl group and the oxygen atom of the oxetane ring.

NH···O_ring: A hydrogen bond from an N-H bond to the oxetane oxygen.

The formation of a five or six-membered ring through hydrogen bonding is often energetically favorable. Computational studies on analogous molecules, such as 2-aminoethanol and 3-aminopropanol, have shown that conformers stabilized by such intramolecular hydrogen bonds are often the most abundant. chemrxiv.org The relative strengths of these potential interactions would determine which conformer is the global minimum.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry offers a powerful lens to examine the intricacies of chemical reactions at the molecular level. For this compound, these studies are crucial for predicting its reactivity, understanding the formation of products, and designing synthetic pathways.

The reactivity of this compound is largely dictated by the strained four-membered oxetane ring and the nucleophilic amino group. Computational studies, primarily using Density Functional Theory (DFT), can elucidate the mechanisms of its reactions, such as ring-opening polymerizations or reactions involving the amino and hydroxyl groups. rsc.org

DFT calculations are employed to map the potential energy surface of a reaction, identifying the minimum energy pathways from reactants to products. nih.gov A key aspect of this is the characterization of transition state (TS) geometries—the highest energy point along the reaction coordinate. For instance, in the acid-catalyzed ring-opening of the oxetane, computational models can predict the structure of the protonated oxetane intermediate and the subsequent transition state leading to the ring-opened product. rsc.org

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state correctly connects the reactants and products. acs.org These calculations trace the reaction path downhill from the transition state in both forward and reverse directions.

Table 1: Hypothetical Transition State Geometries for Oxetane Ring-Opening

ParameterReactant (Protonated)Transition StateProduct (Carbocation)
C-O Bond Length (Å)1.481.852.90
C-C-O Bond Angle (°)91.5105.2118.9
Imaginary Frequency (cm⁻¹)N/A-450N/A

Note: This data is hypothetical and serves to illustrate typical changes in geometry during an oxetane ring-opening reaction as predicted by DFT calculations.

Computational methods are instrumental in the in silico design of catalysts for reactions involving this compound. mdpi.com By modeling the interaction of the substrate with various catalysts, researchers can predict which catalysts will be most effective and selective. This is particularly important for achieving stereoselectivity in reactions, a critical factor in the synthesis of chiral molecules. nih.govacs.org

For example, in the synthesis of vicinal amino alcohols, DFT calculations can be used to model the transition states of different diastereomeric pathways. nih.govacs.org The calculated energy differences between these transition states can then be used to predict the diastereomeric ratio of the products. This predictive power allows for the rational design of chiral ligands or catalysts that favor the formation of a specific stereoisomer.

Machine learning models, trained on datasets of known reactions, are also emerging as a tool for predicting the selectivity of reactions. researchgate.net While not a direct simulation of the reaction, these models can identify key molecular features that correlate with high selectivity.

Table 2: Predicted Selectivity for a Hypothetical Catalytic Amination

CatalystLigandPredicted Diastereomeric Ratio (anti:syn)Activation Energy Difference (kcal/mol)
Rh(II)Octanoate85:151.2
Rh(II)Chiral Carboxylate A95:52.5
Cu(I)Chiral Phosphine B98:23.1

Note: This table presents hypothetical data to demonstrate how computational models can be used to screen catalysts for selectivity in the synthesis of amino alcohols.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum mechanical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, providing insights into conformational changes, solvent interactions, and other dynamic processes.

For a molecule with both hydrogen bond donors (amine and hydroxyl groups) and acceptors (oxygen atoms), the nature of the solvent (protic vs. aprotic, polar vs. non-polar) will significantly affect its conformational preferences. MD simulations can quantify these effects by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

The various functional groups in this compound are not static; they can rotate around single bonds. MD simulations can track these rotational dynamics, revealing the preferred dihedral angles and the energy barriers to rotation. For example, the rotation of the propan-2-ol group relative to the oxetane ring will be influenced by steric hindrance and intramolecular hydrogen bonding possibilities.

Conformational analysis through MD can identify the most stable conformers of the molecule in a given environment. arxiv.org This is crucial for understanding its biological activity, as the three-dimensional shape of a molecule often determines how it interacts with biological targets. The puckering of the oxetane ring itself is a dynamic process that can be modeled to understand its flexibility. acs.org

Table 3: Hypothetical Dihedral Angle Preferences from MD Simulations in Water

Dihedral AngleDescriptionMost Populated Angle (°)Rotational Barrier (kcal/mol)
O-C-C-NOxetane-Amino60 (gauche)3.5
C-C-O-HPropanol Hydroxyl180 (anti)2.1
C-C(NH₂)-C(OH)-CMain Chain754.2

Note: The data in this table is hypothetical, illustrating the type of information that can be obtained from MD simulations regarding the conformational dynamics of a molecule.

Advanced Analytical and Spectroscopic Methodologies for Research on 2 3 Aminooxetan 3 Yl Propan 2 Ol

High-Resolution NMR Spectroscopic Techniques for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules like 2-(3-Aminooxetan-3-yl)propan-2-ol (B6215149). It provides detailed information about the carbon-hydrogen framework.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping out the connectivity within a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be expected to show a correlation between the diastereotopic protons of the CH₂ groups in the oxetane (B1205548) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. chemicalbook.comdocbrown.info This is crucial for assigning which proton signal corresponds to which carbon signal. For instance, the signals of the oxetane ring protons would be correlated with their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (over two to four bonds). chemicalbook.comdocbrown.info This is particularly useful for identifying quaternary carbons (which have no attached protons) and piecing together different parts of the molecule. For the target compound, HMBC would be critical to confirm the connectivity around the central quaternary carbon, showing correlations from the methyl protons and the oxetane protons to this carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It is essential for determining stereochemistry.

Hypothetical ¹H and ¹³C NMR Data Interpretation:

Based on its structure, the following signals would be anticipated in the NMR spectra of this compound.

Table 1: Predicted ¹H and ¹³C NMR Signals for this compound | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Key 2D NMR Correlations | |---|---|---|---|---| | C(CH₃)₂ | ~1.2 | ~25-30 | Singlet (6H) | HMBC to C(OH), C(NH₂) | | C(OH) | ~70-75 | N/A | Singlet (1H, OH) | HMBC to C(CH₃)₂ | | C(NH₂) | ~60-65 | Singlet (2H, NH₂) | HMBC to C(CH₃)₂, Oxetane C | | Oxetane CH₂ | ~4.5-4.8 | ~75-80 | Two Doublets (4H) | COSY between CH₂ protons, HSQC to oxetane C |

Note: This table is illustrative and based on typical chemical shifts for similar functional groups.

In the absence of a suitable crystal for X-ray diffraction, or to study the compound in its native solid form, solid-state NMR (ssNMR) would be employed. This technique can distinguish between different polymorphic forms (different crystal packing arrangements) of this compound, which can have different physical properties. It provides information on the local environment and conformation of the molecules in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Mechanistic Pathway Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy and for studying reaction mechanisms.

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides a fingerprint that can confirm the structure of the compound. For this compound, characteristic fragmentation would likely involve the loss of water (H₂O) from the propan-2-ol moiety, loss of ammonia (B1221849) (NH₃), or cleavage of the oxetane ring.

Table 2: Predicted HRMS and MS/MS Fragmentation Data for this compound

Ion Formula Calculated m/z Source
[M+H]⁺ C₆H₁₄NO₂⁺ 132.1019 Molecular Ion
[M+Na]⁺ C₆H₁₃NNaO₂⁺ 154.0838 Sodium Adduct
[M+H-H₂O]⁺ C₆H₁₂N⁺ 114.0913 Loss of Water

Data derived from predicted values and common fragmentation pathways. uni.lu

To investigate the mechanism of formation or reaction of this compound, isotopic labeling studies can be performed. For example, using a starting material containing deuterium (B1214612) (²H) or carbon-13 (¹³C) at a specific position allows chemists to track the fate of these atoms through the reaction sequence using mass spectrometry or NMR. This provides definitive evidence for proposed reaction pathways.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be grown. docbrown.info For this compound, which is chiral, X-ray analysis would unambiguously determine the spatial arrangement of the atoms, the bond lengths, bond angles, and the conformation of the oxetane ring. This technique would also reveal the intermolecular interactions, such as hydrogen bonding involving the amine and hydroxyl groups, which dictate the crystal packing.

Table 3: Information Obtainable from X-ray Crystallography of this compound

Parameter Description
Crystal System The basic repeating shape of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The symmetry elements of the unit cell.
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.
Atomic Coordinates The precise x, y, z position of every atom in the molecule.
Bond Lengths & Angles The exact distances between bonded atoms and the angles they form.
Torsional Angles The dihedral angles that define the molecular conformation.

Note: This table describes the type of data that would be generated from a successful X-ray crystallographic analysis.

Single Crystal X-ray Diffraction for Definitive Structure Determination

No published single crystal X-ray diffraction data for this compound could be located. This technique is essential for the definitive determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and crystal packing. While general principles of X-ray crystallography are well-established, and data for other oxetane-containing compounds exist, this information is not transferable to provide specific structural parameters for the target molecule. ethz.chresearchgate.net Without experimental crystallographic data, a table of its specific structural parameters cannot be compiled.

Co-crystal and Salt Form Analysis in Research

There is no available research on the co-crystal or salt forms of this compound. The formation of co-crystals and salts is a common strategy in pharmaceutical sciences to modify the physicochemical properties of a compound, such as solubility and stability. Analysis of these forms would typically involve techniques like X-ray diffraction, differential scanning calorimetry, and spectroscopy. The absence of such studies means that the solid-state properties and potential for polymorphism of this compound remain unexplored.

Chiroptical Spectroscopy for Stereochemical Assignment and Conformational Insights

The compound this compound is chiral, meaning it can exist as two non-superimposable mirror images (enantiomers). Chiroptical spectroscopic techniques are fundamental for studying these stereoisomers.

Optical Rotatory Dispersion (ORD) Studies

Similarly, there are no published optical rotatory dispersion (ORD) studies for this compound. ORD provides information about the rotation of plane-polarized light as a function of wavelength and is complementary to CD spectroscopy in stereochemical analysis.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and study intermolecular interactions.

While the functional groups present in this compound (amine, hydroxyl, oxetane ring, and alkyl groups) have well-known characteristic vibrational frequencies, no specific experimental FT-IR or Raman spectra for this compound are available. A hypothetical table of expected vibrational frequencies could be compiled based on related molecules, but this would not constitute actual research findings for the compound .

Advanced Applications in Reaction Monitoring and Purity Assessment

The application of advanced vibrational spectroscopy techniques for monitoring the synthesis or assessing the purity of this compound has not been documented. In situ FT-IR or Raman spectroscopy can be used to track the progress of chemical reactions by monitoring the appearance of product peaks and the disappearance of reactant peaks. clairet.co.ukyoutube.comjascoinc.com These techniques are also valuable for quality control in determining the purity of the final product. However, without specific studies on this compound, a discussion of these applications would be purely speculative.

Studies of Hydrogen Bonding Networks and Molecular Association

The intricate network of hydrogen bonds in this compound is a critical determinant of its physicochemical properties and molecular behavior. As a molecule possessing multiple hydrogen bond donors (the primary amine and tertiary hydroxyl groups) and acceptors (the nitrogen and oxygen atoms of the amino and hydroxyl groups, as well as the ether oxygen of the oxetane ring), it is capable of forming complex intra- and intermolecular hydrogen bonding arrays. While specific research focusing exclusively on the hydrogen bonding networks of this compound is not extensively documented in publicly available literature, a comprehensive understanding can be constructed by drawing parallels with studies on analogous amino alcohols and oxetane derivatives.

The presence of both a hydroxyl group and an amino group on the same molecule facilitates a rich variety of hydrogen bonding interactions. Alkanolamines are known to exhibit high water solubility and relatively high boiling points, characteristics that are directly attributable to their extensive hydrogen bonding capabilities. wikipedia.orgalfa-chemistry.com The molecular structure of this compound, featuring a tertiary alcohol and a primary amine attached to a quaternary carbon, alongside the strained oxetane ring, presents unique stereoelectronic features that influence its associative properties.

Intramolecular and Intermolecular Hydrogen Bonding

Theoretical and experimental studies on similar amino alcohols, such as 2-aminoethanol, 1-amino-2-propanol, and 3-amino-1-propanol, have demonstrated the prevalence of both intramolecular and intermolecular hydrogen bonds. nih.gov For this compound, several key hydrogen bonding motifs can be postulated:

Intermolecular O-H···N Bonds: This is a very common and strong interaction in amino alcohols, often leading to the formation of cyclic dimers and larger oligomeric structures. nih.gov The hydroxyl group acts as a proton donor to the nitrogen atom of a neighboring molecule.

Intermolecular N-H···O Bonds: The primary amine group has two protons that can act as donors to the hydroxyl oxygen or the oxetane ether oxygen of adjacent molecules. These interactions contribute to the formation of extended three-dimensional networks. nih.gov

Intermolecular O-H···O Bonds: Hydrogen bonds can form between the hydroxyl group of one molecule and the oxetane oxygen of another.

Intramolecular N-H···O Bond: Depending on the conformational flexibility of the molecule, an intramolecular hydrogen bond could potentially form between one of the amine protons and the hydroxyl oxygen. However, studies on similar, less sterically hindered amino alcohols suggest that intermolecular hydrogen bonds are often more favorable. nih.gov

The formation of these hydrogen bonds can be investigated using various spectroscopic techniques, most notably Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as through computational modeling and X-ray crystallography of suitable derivatives. nih.govthermofisher.com

Influence on Molecular Association and Physicochemical Properties

The extensive hydrogen bonding network significantly impacts the molecular association of this compound in both the solid and liquid states. In the solid state, a crystalline lattice would be stabilized by a highly ordered, three-dimensional network of hydrogen bonds. The specific arrangement of these bonds would be dictated by the steric demands of the bulky propan-2-ol group and the geometry of the oxetane ring.

In the liquid phase, dynamic hydrogen bonding leads to the formation of transient molecular associates. The equilibrium between monomeric species and various oligomeric forms is temperature-dependent, with higher temperatures generally favoring the monomeric state due to increased kinetic energy disrupting the hydrogen bonds. nih.gov

The presence of the oxetane ring introduces an additional hydrogen bond acceptor site (the ether oxygen) and also imposes conformational constraints that will influence the geometry and strength of the hydrogen bonds compared to acyclic amino alcohols.

Illustrative Data on Hydrogen Bonding

While specific experimental data for this compound is not available, the following table provides a hypothetical summary of potential hydrogen bond types and their expected characteristics, based on data from analogous amino alcohol systems.

Potential Hydrogen Bond Type Donor Acceptor Typical Bond Length (Å) Typical Bond Energy (kcal/mol) Spectroscopic Signature (Illustrative)
Intermolecular-OHN-2.7 - 2.95 - 8Broad O-H stretch in IR, downfield shift of OH proton in NMR
Intermolecular-NHO- (hydroxyl)2.8 - 3.13 - 6Shift in N-H stretching frequencies in IR, downfield shift of NH protons in NMR
Intermolecular-NHO- (oxetane)2.9 - 3.22 - 4Shift in N-H stretching frequencies in IR
Intramolecular-NHO- (hydroxyl)2.8 - 3.22 - 5Dependent on ring strain and conformation

Note: The data in this table is illustrative and based on general values for similar functional groups in other molecules. Actual values for this compound would require specific experimental determination.

Further research, including detailed spectroscopic analysis (multinuclear NMR, 2D NMR techniques), X-ray diffraction studies of crystalline derivatives, and high-level computational modeling, is necessary to fully elucidate the intricate hydrogen bonding network and molecular association of this compound. Such studies would provide valuable insights into its structure-property relationships.

Future Research Directions and Emerging Opportunities for 2 3 Aminooxetan 3 Yl Propan 2 Ol

Exploration of Novel and Sustainable Synthetic Routes for Scalable Production

The synthesis of oxetanes, especially 3,3-disubstituted variants like 2-(3-Aminooxetan-3-yl)propan-2-ol (B6215149), presents a considerable challenge due to the inherent ring strain of the four-membered ether. acs.orgbeilstein-journals.org Traditional methods often rely on intramolecular Williamson etherification, which requires multi-step preparation of the 1,3-diol precursor. acs.orgillinois.eduacs.org While effective, these routes can be lengthy and inefficient for large-scale production.

Future research will likely focus on developing more direct, efficient, and sustainable synthetic strategies. A key starting material for many 3,3-disubstituted oxetanes is oxetan-3-one. acs.orgbeilstein-journals.orgchemrxiv.org For the target compound, a potential route involves the functionalization of oxetan-3-one, for example, through a Grignard reaction to install the propan-2-ol moiety, followed by the introduction of the amino group via methods like the Strecker or Henry synthesis. chemrxiv.org

Emerging opportunities lie in the adoption of modern synthetic technologies to overcome existing limitations. Key areas for exploration include:

Photocatalysis: Visible-light-induced reactions, such as the Paternò-Büchi reaction or decarboxylative Giese-type additions, offer mild and selective methods for constructing or functionalizing the oxetane (B1205548) ring. beilstein-journals.orgresearchgate.netnih.govdoi.org

Flow Chemistry: Transferring multi-step syntheses to continuous flow systems can enhance safety, improve scalability, and increase yields for oxetane production. illinois.edu

Gold Catalysis: The use of gold catalysts to promote cyclization of propargylic alcohols presents an efficient route to oxetan-3-ones, avoiding the need for hazardous reagents like diazo ketones. organic-chemistry.org

C-H Functionalization: Recent advances have demonstrated the synthesis of oxetanes directly from native alcohol substrates via C-H functionalization, providing a novel and atom-economical disconnection. acs.orgnih.gov

The development of robust, scalable, and sustainable routes is critical for making this compound and its derivatives readily accessible for broader applications. nih.govacs.org

Table 1: Promising Synthetic Strategies for 3,3-Disubstituted Oxetanes

Synthetic Strategy Description Key Advantages Relevant Citations
Functionalization of Oxetan-3-one Using commercially available oxetan-3-one as a platform for nucleophilic additions and subsequent transformations. Direct access to 3,3-disubstituted patterns; versatile. acs.orgbeilstein-journals.orgchemrxiv.org
Intramolecular Williamson Etherification Cyclization of a 1,3-diol derivative where one hydroxyl group is converted to a leaving group. A classical and well-understood method. acs.orgillinois.eduacs.org
Paternò-Büchi Reaction A [2+2] photocycloaddition between a carbonyl compound and an alkene to form the oxetane ring. Direct formation of the four-membered ring. beilstein-journals.orgillinois.edunih.gov
Alcohol C-H Functionalization A modern approach that creates the oxetane ring by functionalizing a C-H bond in an alcohol substrate. High atom economy; utilizes simple starting materials. acs.orgnih.gov
Photocatalytic Decarboxylation Using light to induce decarboxylation of an oxetane acid to generate a radical for C-C bond formation. Mild conditions; good functional group tolerance. beilstein-journals.orgdoi.org

Development of New Catalytic Applications Utilizing the Oxetane-Aminoalcohol Scaffold

The this compound scaffold possesses a unique combination of functional groups—a Lewis basic ether oxygen, a primary amine, and a tertiary alcohol. This trifunctional arrangement makes it an intriguing candidate for applications in catalysis, particularly as a novel ligand for metal complexes. The oxetane ring itself can serve as a directing group in asymmetric synthesis, guiding the stereochemical outcome of a reaction. acs.org

Future research could explore the use of this scaffold in various catalytic systems:

Asymmetric Catalysis: The inherent chirality at the C3 position of the oxetane ring, combined with the coordinating amino and hydroxyl groups, could be leveraged to create highly effective chiral ligands for enantioselective transformations, such as reductions, oxidations, or C-C bond-forming reactions.

Organocatalysis: The amino and hydroxyl groups can participate in hydrogen bonding, making the molecule a potential organocatalyst for various reactions.

Directing Group: The oxetane moiety can act as a conformational lock, pre-organizing the substrate for selective reactions at other parts of a molecule. acs.org

The development of catalysts based on the oxetane-aminoalcohol structure could open new avenues in synthetic chemistry, providing tools for reactions that are currently challenging.

Integration into Advanced Materials and Nanotechnology Research

The incorporation of oxetane motifs into polymers and materials is an emerging field with significant promise. acs.org The strained oxetane ring can undergo ring-opening polymerization to form polyoxetanes (POX), a class of engineering polymers. wikipedia.org The this compound molecule could serve as a highly functional monomer in this context.

Key opportunities for research include:

Functional Polymers: Polymerizing the oxetane ring of this compound would yield a polyether backbone with pendant amino and hydroxyl groups at regular intervals. These functional groups are ideal sites for cross-linking, grafting other polymer chains, or attaching active molecules, leading to advanced materials such as hydrogels, coatings, or polymer electrolytes. acs.orgwikipedia.org

Biomaterials: Oxetanes are known to improve physicochemical properties like aqueous solubility and metabolic stability. acs.orgnih.gov Polymers derived from this monomer could be explored for biomedical applications, where biocompatibility and controlled degradation are crucial.

Nanotechnology: The amino and hydroxyl functionalities provide convenient handles for anchoring the molecule to the surface of nanoparticles. This could be used to create functionalized silica (B1680970) or metal nanoparticles for applications in drug delivery, diagnostics, or catalysis. pitt.edu Research has shown the utility of small heterocycles in functionalizing nanoparticles for controlled release. pitt.edu

The integration of this specific oxetane scaffold could lead to the development of next-generation materials with tailored properties for a wide range of technological applications. acs.org

Deeper Theoretical Insights into Reactivity and Selectivity for Rational Molecular Design

Computational chemistry provides powerful tools to understand and predict the behavior of complex molecules. For this compound, theoretical studies are crucial for guiding its synthesis and application. Density Functional Theory (DFT) calculations have already been used to investigate the mechanism of oxetane ring-opening polymerization and to analyze the puckered conformation of the ring, which is a defining structural feature. acs.orgbeilstein-journals.orgillinois.edursc.orgrsc.org

Future theoretical work should focus on:

Conformational Analysis: Predicting the preferred 3D structure and conformational dynamics of the molecule, which is influenced by the puckered oxetane ring and intramolecular hydrogen bonding possibilities. acs.org

Reactivity Prediction: Calculating the activation barriers for key reactions, such as ring-opening under acidic or basic conditions, to understand the scaffold's stability. The 3,3-disubstitution pattern is known to enhance stability by sterically blocking nucleophilic attack. nih.govacs.org

Property Prediction: Estimating key physicochemical properties. For instance, the electron-withdrawing nature of the oxetane ring is known to lower the pKa of adjacent amino groups, a phenomenon that can be precisely quantified through computation. nih.govacs.org

Rational Design: Using theoretical insights to design new derivatives with optimized properties for specific applications, such as improved catalytic activity or enhanced binding to a biological target. acs.orgresearchgate.net Computational studies can help rationalize why oxetane incorporation can lead to improved drug-like properties. researchgate.net

Table 2: Predicted and Studied Effects of the Oxetane Moiety

Property Effect of Oxetane Incorporation Rationale/Mechanism Relevant Citations
Amine Basicity (pKa) Reduction in pKa Inductive electron-withdrawing effect of the ether oxygen. nih.govacs.org
Aqueous Solubility Generally Increased The polar nature of the ether and its ability to act as a hydrogen bond acceptor. acs.orgacs.orgnih.gov
Metabolic Stability Generally Increased The oxetane can replace metabolically labile groups like gem-dimethyl; 3,3-disubstitution enhances stability. nih.govacs.orgacs.org
Conformation Acts as a "conformational lock" The rigid, puckered ring restricts the conformational freedom of adjacent molecular fragments. acs.org
Lipophilicity (LogD) Context-Dependent Can increase or decrease depending on the overall molecular structure. nih.gov

Synergistic Approaches Combining Synthetic, Computational, and Advanced Analytical Methodologies

The most rapid and impactful advances in the study of this compound will come from a holistic approach that tightly integrates different scientific disciplines. The future of research in this area lies in the synergy between synthesis, computation, and analysis.

An ideal research cycle would involve:

Computational Design: Using theoretical methods (as described in 7.4) to model the properties of the target molecule and its derivatives, predicting their stability, reactivity, and potential utility. rsc.orgresearchgate.net

Guided Synthesis: Employing these computational insights to design and execute efficient and sustainable synthetic routes (as in 7.1). doi.orgacs.org

Application & Testing: Evaluating the synthesized compounds in targeted applications, such as catalysis or materials science (as in 7.2 and 7.3).

Advanced Analysis: Utilizing sophisticated analytical techniques, such as 2D NMR spectroscopy (NOESY, ROESY) and X-ray crystallography, to precisely determine the three-dimensional structure and conformation of the synthesized molecules, providing crucial data to validate and refine the initial computational models. acs.org

This iterative loop of design, synthesis, testing, and analysis, where each component informs the others, represents the most powerful strategy for unlocking the full potential of the this compound scaffold and paving the way for its use in innovative chemical technologies.

Q & A

Q. What are the established synthetic routes for 2-(3-Aminooxetan-3-yl)propan-2-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with oxetane derivatives. A common approach includes:

Nucleophilic Ring-Opening : Reacting 3-aminooxetane with a ketone or aldehyde under basic conditions (e.g., K2_2CO3_3/DMF) to form intermediates.

Reductive Amination : Using NaBH4_4 or LiAlH4_4 to reduce imine intermediates to the amino alcohol .

  • Critical Factors :
  • Temperature : Elevated temperatures (~60°C) improve ring-opening kinetics but may increase side products.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
  • Purification : Column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH) or recrystallization (ethanol/water) is used to isolate the compound (>95% purity) .

Q. How is the structural integrity of this compound validated in synthetic batches?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • NMR : 1^1H NMR confirms the presence of oxetane protons (δ 4.5–5.0 ppm) and the amino group (δ 1.5–2.5 ppm). 13^{13}C NMR verifies quaternary carbons in the oxetane ring .
  • HRMS : Exact mass analysis (e.g., m/z 158.1052 [M+H]+^+) ensures molecular formula accuracy .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) monitors purity and detects isomers .

Q. What preliminary biological assays are recommended to assess the compound’s bioactivity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against serine hydrolases or kinases using fluorogenic substrates (e.g., AMC-tagged peptides) to detect competitive inhibition (IC50_{50} values) .
  • Cytotoxicity : MTT assays in HEK-293 or HepG2 cells (48–72 hr exposure) evaluate acute toxicity (LC50_{50} > 100 µM suggests low risk) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

  • Methodological Answer :
  • Asymmetric Catalysis : Use chiral Brønsted acids (e.g., TRIP) or metal-ligand complexes (e.g., Ru-BINAP) during the ring-opening step to induce enantiomeric excess (ee > 90%) .
  • Dynamic Kinetic Resolution : Combine Pd/C with chiral auxiliaries to bias the formation of the (R)-enantiomer .
  • Analysis : Chiral HPLC (Chiralpak AD-H column) quantifies ee and diastereomer ratios .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets using standardized assay conditions (e.g., fixed ATP concentrations in kinase assays) to normalize variability .
  • Structural Analog Testing : Synthesize derivatives (e.g., replacing oxetane with azetidine) to isolate pharmacophore contributions. For example:
DerivativeOxetane ModificationIC50_{50} (µM)
A None (parent)12.5
B Azetidine>100
This table highlights the oxetane’s critical role in activity .

Q. How do solvent polarity and pH influence the compound’s stability during long-term storage?

  • Methodological Answer :
  • Stability Studies :
  • Solvent : Store in anhydrous DMSO (≤0.1% H2_2O) at -20°C to prevent hydrolysis. Aqueous buffers (pH 7.4) reduce shelf life to <1 week .
  • pH Effects : Degradation accelerates at pH < 5 (oxetane ring opening) or pH > 8 (amine oxidation). LC-MS tracks degradation products (e.g., carboxylic acid derivatives) .

Q. What computational methods predict the compound’s binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PI3Kγ) to identify key interactions:
  • Hydrogen bonding between the oxetane oxygen and Arg831^{831}.
  • Hydrophobic contacts with the propan-2-ol group .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability and conformational changes .

Key Recommendations for Researchers

  • Synthetic Optimization : Prioritize reductive amination conditions to minimize byproducts.
  • Biological Studies : Use orthogonal assays (e.g., SPR and cellular uptake) to validate target engagement.
  • Data Reproducibility : Report solvent, pH, and storage conditions to align with literature benchmarks.

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